Journal Name:EES Catalysis
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Economic and Environmental Comparison of Integrated Processes to Produce Chloromethanes from Brine Waste and CO2
EES Catalysis ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acssuschemeng.3c01627
This work provides an economic and environmental comparison of two processes (direct chlorination of methane and hydrochlorination of methanol) to produce chloromethanes from waste brine and CO2. Both processes are modeled using an equation-based approach. This allows for determining the optimal operating conditions of all of the units involved in the process. In particular, those related to the reactors. The optimization determines that hydrochlorination of methanol is a more profitable process (a minimum selling price of $1.8/kgmethyl chloride) than direct chlorination (∼$5/kgmethyl chloride) since the conversion achieved in hydrochlorination is approximately 5 times greater, although the desired product among all of the chloromethanes in direct chlorination is also methyl chloride. Furthermore, direct hydrochlorination also has higher emissions, 16.2 kgCO2/kgmethyl chloride vs 4.6 kgCO2/kgmethyl chloride, for hydrochlorination of methanol. These emissions are mainly due to the electricity required in the electrolyzer and could be reduced to −0.5 kgCO2/kgmethyl chloride (CO2 is absorbed) if the electricity source is fully renewable.
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Magnetic Molecularly Imprinted Nanoparticles for Rapid and Selective Detection of Dimethyl Phthalate in Water Using SERS
EES Catalysis ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acssuschemeng.3c01847
The plastics industry commonly uses dimethyl phthalate (DMP) as a plasticizer. DMP is highly permeable to nature at different pH levels and temperatures, resulting in the contamination of water, soil, and air. As a result of the high cost, low selectivity, and complicated pretreatment in the DMP detection process, this paper synthesized ferromagnetic nanomaterials with molecular imprinting, simplified the pretreatment process by ferromagnetic nanomaterials, selectively adsorbed DMP using the molecular imprinting method, and finally detected DMP with the material by SERS. Molecular imprinting polymers (MIPs) have a higher affinity for DMP than NIPs, which are characterized by fast adsorption rates, strong binding ability, and improved selective adsorption ability. Furthermore, the MIPs are reusable, exhibiting only about a 7% loss in adsorption capacity after seven adsorption–desorption experiments. As a consequence of the adsorption of DMP onto Fe3O4@MIPs@Ag, DMP detection was achieved through SERS characterization, and it was found that the DMP concentration was linearly related to the intensity of the corresponding characteristic peak associated with the DMP, with a detection limit of 4.2 × 10–11 M. According to the tested water samples, the recovery rating ranged from 92.6 to 105%, demonstrating the feasibility of the proposed method for the detection of DMP in real water samples.
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Antibacterial Nanofibrous Mat of Pullulan/Cinnamaldehyde-Cyclodextrin Inclusion Complexes as a Potential Cloth Mask Layer with Long-Term Storage Stability and Facile Disposal Property
EES Catalysis ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acssuschemeng.3c02598
There is an ongoing rise in global plastic waste because of the mass production and vast consumption of surgical face masks during the COVID-19 outbreak. This problem leads to a crucial need for alternative face coverings which can eliminate environmental concerns. Using cloth masks can be a sustainable solution if combined with a functional filtering layer. In this study, electrospun nanofibrous mats (NM) were generated using a renewable biopolymer; pullulan by the incorporation of cyclodextrin inclusion complexes (γCD-IC) of naturally occurring essential oil compound; trans-cinnamaldehyde (CAH). Pullulan/CAH-γCD-IC NM was readily inserted into a cloth mask due to its free-standing and foldable features and achieved higher loading efficiency (∼62%) than pullulan/CAH NM (∼10%). Here, pullulan/CAH-γCD-IC NM showed substantial and better antibacterial activity, long-term storage stability, and thermal stability due to inclusion complexation. Pullulan/CAH-γCD-IC NM was also obtained with promising properties of pore size (∼390 nm) and water vapor permeability (∼890 g/m2/day). The water solubility of pullulan/CAH-γCD-IC NM ensured fast and easy disposal without potential environmental loading, thanks to the biocompatibility of components. Briefly, pullulan/CAH-γCD-IC NM can create an attractive alternative as a functional layer that can be combined with the cloth mask.
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Crosslinking of Bacterial Cellulose toward Fabricating Ultrastretchable Hydrogels for Multiple Sensing with High Sensitivity
EES Catalysis ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acssuschemeng.3c01937
Cellulose nanofibers are one of the most frequently used fillers for reinforcing hydrogels. The reinforcement, however, is commonly accompanied by the decrease of deformability. Inspired by the armor structured with overall flexible but locally rigid characteristics, we proposed a strategy of constructing chemical networks of bacterial cellulose (BC) in this work to improve the overall mechanical performance of hydrogels. The PAM hydrogels with borax-crosslinked BC nanofibers were prepared. The BC networks are multiscaled, and different levels of structures play different roles. As the flexible networks, the crosslinked BC endows the hydrogels with superior stretchability (7710%) and improves anticutting property as well as crack growth resistance. The crosslinks composed of boronic ester bonds act as “sacrificial bonds”, improving the fatigue resistance to the cyclic tensile with large strain (500%). The mechanical strength of the hydrogels is also significantly enhanced due to the reinforcement role of BC nanofibers. Moreover, the remained sodium ions and borate ions give the hydrogels good conductivity and decreased freezing point. Accordingly, the as-prepared flexible sensor has superior sensitivity (Gauge factor 10.1 for stretching) with satisfactory environmental adaptability. This work proposes an effective strategy of structural regulation for the cellulosic particle-containing hydrogel to improve the overall performance.
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Efficient and Secure Encapsulation of a Natural Phase Change Material in Nanofibers Using Coaxial Electrospinning for Sustainable Thermal Energy Storage
EES Catalysis ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acssuschemeng.3c02094
In this study, we present an ecofriendly technique for encapsulating lauric acid (LA), a natural phase change material, within polystyrene (PS) nanofibers through coaxial electrospinning. The resulting LAPS core–sheath nanofibers exhibited a melting enthalpy of up to 136.6 J/g, representing 75.8% of the heat storage capacity of pristine LA (180.2 J/g), a value surpassing all previously reported core–sheath fibers. Scanning electron microscopy revealed uniform LAPS nanofibers free of surface LA until the core LA feed rate reached 1.3 mL/h. As the core LA feed rate increased, the fiber diameter shrank from 2.24 ± 0.31 to 0.58 ± 0.45 μm. Infrared spectra demonstrated a proportional increase in the LA content with rising core LA injection rates. Thermogravimetric analysis found the maximum core LA content in core–sheath nanofibers to be 75.0%. Differential scanning calorimetry thermograms displayed a trend line shift upon LA leakage for LA1.3PS nanofibers. LAPS fibers containing 75.0% LA effectively maintained consistent cycling stability and reusability across 100 heating–cooling cycles (20–60 °C) without heat storage deterioration. The core LA remained securely within the PS sheath after 100 cycles, and the LAPS nanofibers retained an excellent structural integrity without rupture. The energy-dense and form-stable LAPS core–sheath nanofibers have great potential for various thermal energy storage applications, such as building insulation, smart textiles, and electronic cooling systems, providing efficient temperature regulation and energy conservation.
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Preparation and Characteristic of the Novel Multiple-Layer Thermal Insulation Nanocomposite Materials
EES Catalysis ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1021/acssuschemeng.3c01051
Thermal insulation nanomaterials based on aerogels have attracted more and more researchers’ attention due to their low thermal conductivity and lightweight characteristics. However, the high-temperature thermal insulation performance and the mechanical strength of the material itself remain a great challenge. We developed a method to construct multi-scale structures of thermal insulation materials based on dry aerogel particles, ultralong nanowires, and interfacial crosslinkers. In our work, the introduction of surfactants enabled the effective dispersion of aerogels and nanowires in the aqueous solution instead of in an organic solvent. Also, thanks to the synergistic effect of crosslinkers and nanowires, the materials exhibit a good mechanical strength; the maximum value of tensile strength for nanocomposite materials is up to 0.76 MPa. Aerogels with a resistance of 1000 °C and reflecting screens were adopted to prepare the multiple-layer thermal insulation materials, enabling the obtained material to show the outstanding thermal insulation property [0.028 W (m·K)−1 at 25 °C and 0.059 W (m·K)−1 at 800 °C]; additionally, when the temperature of the heating surface was raised to 800 °C, the back surface temperature of 15 mm materials increased to an ultimate temperature of only 218 °C after heat treatment for 500 s. These favorable multi-features indicate the materials are ideal for thermal insulation in industrial, aerospace, and even extreme environmental conditions.
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Green Synthesis and Property Analysis of Biolubricants Based on Structural Variations
EES Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acssuschemeng.3c02996
The chemical structure of a biolubricant plays an important role to determine its physicochemical and tribological properties. In this study, five triesters such as trimethylolpropane-triisostearate (T-IS), trimethylolpropane-triisooleate (T-IO), trimethylolpropane-trioleate (T-OA), glycerol-triisooleate (G-IO), and glycerol-trioleate (G-OA) have been synthesized via esterification of glycerol/trimethylolpropane with the respective free fatty acids (FFAs). FFAs such as methyl-branched isostearic and isooleic acids used for these T-IS, T-IO, and G-IO triester’s synthesis were previously made via skeletal isomerization of naturally derived oleic acid using a reusable zeolite catalyst. After esterification, any extra unreacted FFAs were recycled for the subsequent batch synthesis, resulting in little to no waste being produced. The chemical structures of the synthesized triesters have been determined with nuclear magnetic resonance, liquid chromatography-mass spectroscopy, Fourier transform infrared, and gas chromatography-mass spectroscopy. The physicochemical and tribological properties of these triesters have been compared to each other, and with that of high-oleic sunflower oil and polyalphaolefin, common lubricant base oils to demonstrate how the differences in molecular structure can influence their properties. Lubricant property analysis reveals that all the five synthesized triesters have the potential to be used as biolubricants. Practical application: modification in the chemical structure of natural lipids is found useful to improve their physicochemical and tribological properties and thus can be potentially used as biolubricants.
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High-Efficiency Two-Dimensional Catalysts Derived from CoxZny-ZIF-L MOFs for Solid-State Na–Air Battery
EES Catalysis ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acssuschemeng.3c02484
Rechargeable solid-state sodium–air batteries have been considered as next-generation high-energy-density electrochemical storage devices. However, the limited triple-phase boundaries and slow kinetics between the cathode and electrolyte seriously affect the rate performance and the cycle life of the battery. The cathode/catalyst material of the battery is the facility for oxygen reduction and evolution reactions, which determine the capacity and rechargeability of these metal–air batteries. Herein, we designed a novel two-dimensional porous high-efficiency catalyst (Co0.6@N–C) with high catalytic activity obtained from a cobalt/zinc bimetallic zeolite-like imidazole skeleton structure (Co0.6Zn0.4-ZIF-L) material. The two-dimensional Co0.6@N–C catalyst not only provides more active sites/channels for oxygen adsorption and desorption but also exhibits continuous faster electron transfer at the interface of electrolyte and catalyst; this ingenious arrangement endows the solid-state Na–air battery with a superior capability of 11 150 mAh g–1 and cycling stability in air.
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P-Doping Strategy Increasing the Durability of PtCo Nanoparticles for the Oxygen Reduction Reaction
EES Catalysis ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acssuschemeng.3c02903
Highly active and durable electrocatalysts for the cathodic oxygen reduction reaction (ORR) are vital for the large-scale commercialization of proton exchange membrane fuel cells. Alloying Pt with transition metals is a promising method to enhance the ORR catalytic activity, but the leaching of transition metals is inevitable, which deteriorates the stability. Here, we report the design of a P-doped PtCo electrocatalyst supported on carbon via a facile one-pot hydrothermal method. On the one hand, the introduction of P into the carbon support by phytic acid can enhance the anchoring ability of the PtCo alloy and inhibit the migration of nanoparticles. On the other hand, the doping of P into the lattice of the PtCo alloy further tunes the electronic effect, which improves activity and stability simultaneously. The mass activity of as-prepared P5-PtCo/C at 0.9 V can reach 0.72 A mgPt–1, which is 4.5 times higher than that of commercial Pt/C. After an accelerated durability test (ADT) of 30,000 potential cycles, the mass activity only decreased by 9.4%. Meanwhile, the average particle size of the catalyst slightly increased from 4.94 to 5.15 nm after the ADT of 70,000 potential cycles. This study provides a facile approach for constructing nonmetal-doped PtM catalysts with improved durability for the ORR.
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Sustainability Assessment of a Solar Energy-Assisted Flue Gas Amine-Based CO2 Capture Process Using Fully Dynamic Process Models
EES Catalysis ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1021/acssuschemeng.3c00837
A new methodology to assess the feasibility and sustainability of the solar energy-assisted CO2 capture process using amine solution was developed that combined a conventional steady-state process model approximation, rigorous dynamic controllability study to handle external disturbances due to the renewable energy source integration, transient process inventory estimation, and the environmental impact assessment using life cycle analysis. In particular, a fully dynamic pressure-driven design of the postcombustion carbon dioxide (CO2) capture process based on solar energy-assisted amine absorption/stripping was performed to provide the techno-economic assessment based on realistic winter/summer daily flue gas feed patterns, natural fluctuations of solar irradiance, as well as the CO2 capture process disturbances resulting from those dynamic externalities. A steady-state design was performed to remove >90% by weight of CO2 from a pilot-plant scale flue gas source located in Al-Ahsa, Saudi Arabia, and compress it to ∼140 bar to supply for the enhanced oil recovery process. To decrease parasitic energy consumption in the stripper reboiler, steady-state design included a parabolic trough collector (PTC) that utilized ethylene glycol as a solar energy carrier at 153 °C. A dynamic process control structure was implemented to effectively handle (a) flue gas feed and (b) direct normal irradiance fluctuation disturbances during the daily cycles, and a complete process techno-economic assessment was performed using the obtained dynamic simulations data. For incomplete CO2 removal described here, dynamic fluctuations in the CO2 fraction removed were found to be proportional to the flue gas daily fluctuations. Environmental impacts based on a life cycle analysis showed a resulting environmental impact in all the measured categories compared to the steam-based scenario. For every 1000 kg of CO2 emissions averted, overall greenhouse emission savings of only 175 kg CO2 equivalent were obtained without PTC as obtained from the dynamically modeled results while 328 kg CO2 equivalent with PTC provided sustainably sourced energy. The proposed method is expected to be applicable not only for CO2 capture systems but also for plasma or electrochemical synthesis/separation of NH3, as well as provide a much better sustainability description to any green synthesis processes that involve dynamic externalities, such as solar energy supply, feed flow, and composition.
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